molecular formula C12H20ClNO2 B3085848 N-(2,3-Dimethoxybenzyl)-2-propanamine hydrochloride CAS No. 1158345-38-0

N-(2,3-Dimethoxybenzyl)-2-propanamine hydrochloride

Cat. No. B3085848
CAS RN: 1158345-38-0
M. Wt: 245.74 g/mol
InChI Key: JBRULRWOHOMUQM-UHFFFAOYSA-N
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Description

N-(2,3-Dimethoxybenzyl)-2-propanamine hydrochloride, also known as PMA-2, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of phenethylamines and has been found to have a variety of biochemical and physiological effects on the body.

Scientific Research Applications

Photosensitive Protecting Groups

N-(2,3-Dimethoxybenzyl)-2-propanamine hydrochloride may be related to compounds utilized as photosensitive protecting groups in synthetic chemistry. These groups, such as 2-nitrobenzyl, 3-nitrophenyl, and 3,5-dimethoxybenzyl, have shown promising applications due to their ability to be removed under specific light conditions, facilitating complex chemical syntheses. Such groups are still in developmental stages but represent a growing area of interest for their potential to enable new synthetic pathways and product purifications (Amit, Zehavi, & Patchornik, 1974).

Environmental Persistence and Treatment

The broader class of compounds, including those with dimethoxybenzyl groups, has been studied for their environmental fate, particularly as related to water treatment and pollution. Parabens, for example, which share some structural similarities, have been extensively reviewed for their occurrence, biodegradability, and potential endocrine-disrupting properties in aquatic environments. Such studies highlight the importance of understanding the environmental impact of these compounds, including their persistence and removal from wastewater (Haman, Dauchy, Rosin, & Munoz, 2015).

Antioxidant Activity Analysis

In the realm of analytical chemistry, methods for determining antioxidant activity provide insights into the reactivity and potential applications of various compounds, including those related to N-(2,3-Dimethoxybenzyl)-2-propanamine hydrochloride. Reviews of antioxidant activity assays help in understanding the chemical behavior of these compounds, potentially informing their application in pharmaceuticals, food preservation, and materials science (Munteanu & Apetrei, 2021).

Drug Development and Therapeutic Potential

The compound's structural features may be relevant to drug development efforts, particularly those exploring the therapeutic potential of related molecules. For instance, tranilast, an anti-allergy drug with a dimethoxycinnamoyl moiety, has been investigated for its antitumor potential, suggesting that derivatives or related compounds of N-(2,3-Dimethoxybenzyl)-2-propanamine hydrochloride might also possess significant pharmacological properties (Rogosnitzky, Danks, & Kardash, 2012).

properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]propan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2.ClH/c1-9(2)13-8-10-6-5-7-11(14-3)12(10)15-4;/h5-7,9,13H,8H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBRULRWOHOMUQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=C(C(=CC=C1)OC)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-Dimethoxybenzyl)-2-propanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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